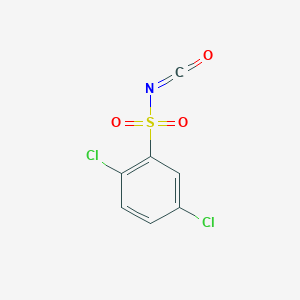
2,5-Dichlorobenzenesulfonyl isocyanate
概要
説明
2,5-Dichlorobenzenesulfonyl isocyanate is a chemical compound with the molecular formula C7H3Cl2NO3S and a molecular weight of 252.07 g/mol. It is characterized by the presence of two chlorine atoms, a sulfonyl group, and an isocyanate group attached to a benzene ring. This compound is used in various chemical reactions and has applications in multiple scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichlorobenzenesulfonyl isocyanate typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with a suitable isocyanate source. One common method is the reaction of 2,5-dichlorobenzenesulfonyl chloride with sodium azide, followed by the Curtius rearrangement to form the isocyanate . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These include the use of carbamate intermediates, which are thermally decomposed to form the isocyanate . The choice of catalyst and reaction conditions is crucial to optimize yield and minimize by-products.
化学反応の分析
Types of Reactions: 2,5-Dichlorobenzenesulfonyl isocyanate undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding amides or carbamates.
Polymerization Reactions: It can be used in the synthesis of polyurethanes by reacting with polyols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Solvents: Dichloromethane, toluene, and other organic solvents.
Catalysts: Metal catalysts such as zinc or composite catalysts for non-phosgene methods.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by the reaction with polyols.
科学的研究の応用
2,5-Dichlorobenzenesulfonyl isocyanate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through the formation of stable urea linkages.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polyurethanes, coatings, and adhesives.
作用機序
The mechanism of action of 2,5-Dichlorobenzenesulfonyl isocyanate involves the reactivity of the isocyanate group. The isocyanate group (−NCO) is highly electrophilic and reacts readily with nucleophiles. This reactivity is exploited in various chemical transformations, such as the formation of ureas and carbamates. The molecular targets include nucleophilic sites on biomolecules or synthetic intermediates, leading to the formation of stable covalent bonds .
類似化合物との比較
- 2,4-Dichlorobenzenesulfonyl chloride
- 2,6-Dichlorobenzenesulfonyl chloride
- 3,4-Dichlorobenzenesulfonyl chloride
- Benzenesulfonyl chloride
Comparison: 2,5-Dichlorobenzenesulfonyl isocyanate is unique due to the presence of both sulfonyl and isocyanate functional groups, which confer distinct reactivity compared to other sulfonyl chlorides. The position of the chlorine atoms on the benzene ring also influences its chemical behavior and reactivity .
特性
IUPAC Name |
2,5-dichloro-N-(oxomethylidene)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3S/c8-5-1-2-6(9)7(3-5)14(12,13)10-4-11/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDQIFZADSUDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)N=C=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50512123 | |
| Record name | 2,5-Dichlorobenzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7019-16-1 | |
| Record name | 2,5-Dichlorobenzene-1-sulfonyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50512123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1S)-1-[6-(4-fluoropyrazol-1-yl)-3-pyridyl]ethanamine;hydrochloride](/img/structure/B6306886.png)







![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4.4]nonane](/img/structure/B6306935.png)




